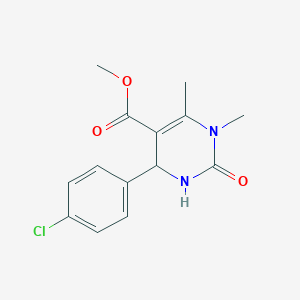![molecular formula C13H16N4OS2 B5123434 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5123434.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide, or commonly known as AMTA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thiadiazole compounds and has a mesityl group attached to it. AMTA has shown promising results in various scientific research studies due to its unique chemical structure and properties.
Wirkmechanismus
The exact mechanism of action of AMTA is still under investigation. However, studies suggest that the compound may act as an inhibitor of certain enzymes and proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects:
AMTA has been shown to have various biochemical and physiological effects. In studies related to cancer research, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience studies, AMTA has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using AMTA in scientific research is its unique chemical structure, which makes it a potential candidate for drug discovery. However, the limitations of the compound include its low solubility in water and its potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several future directions for the use of AMTA in scientific research. One potential application is in the development of new drugs for the treatment of cancer and neurological disorders. Additionally, the compound may also have potential applications in the field of materials science, due to its unique chemical properties.
In conclusion, AMTA is a promising compound with potential applications in various fields of scientific research. The compound's unique chemical structure and properties make it a potential candidate for drug discovery and other applications. Further research is needed to fully understand the mechanism of action and potential applications of AMTA.
Synthesemethoden
The synthesis of AMTA involves the reaction of mesityl chloride and 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base. The reaction results in the formation of AMTA as a yellow solid. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
AMTA has been extensively studied for its potential applications in scientific research. The compound has shown promising results in various studies related to neuroscience, cancer research, and drug discovery.
Eigenschaften
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-7-4-8(2)11(9(3)5-7)15-10(18)6-19-13-17-16-12(14)20-13/h4-5H,6H2,1-3H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKANVQWHWBRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5123353.png)
![[6-methoxy-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide](/img/structure/B5123359.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5123361.png)


![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5123381.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5123387.png)
![17-(4-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5123395.png)

![4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5123409.png)

![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5123447.png)

![4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5123460.png)